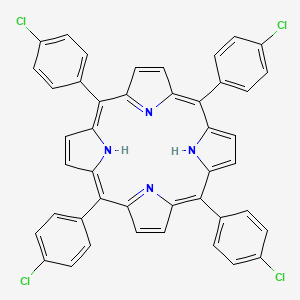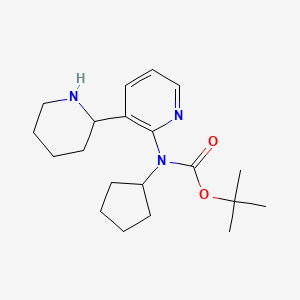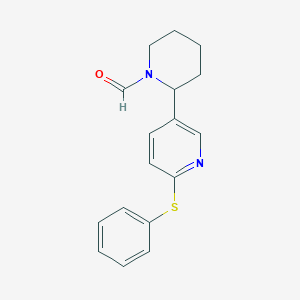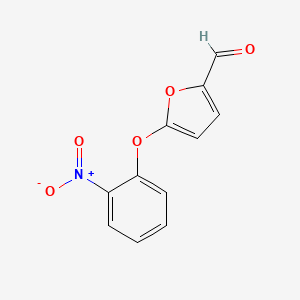
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cycloheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol is a chemical compound with the molecular formula C15H18ClN3O and a molecular weight of 291.78 g/mol . It is known for its broad-spectrum fungicidal properties, particularly in inhibiting the biosynthesis of ergosterol in fungi . This compound is also referred to as SSF-109 and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol typically involves the reaction of 4-chlorophenylcycloheptanone with 1H-1,2,4-triazole under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxide, alkoxide, amine, solvents like DMF or DMSO, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol involves the inhibition of the 14α-demethylase enzyme, which is crucial for the biosynthesis of ergosterol in fungi . By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death . This mechanism is similar to that of other triazole-based antifungal agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another triazole-based antifungal agent that inhibits ergosterol biosynthesis.
Itraconazole: Similar mechanism of action, used to treat a variety of fungal infections.
Ketoconazole: Also inhibits ergosterol biosynthesis but has a broader spectrum of activity.
Uniqueness
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol is unique due to its specific structural features, which confer distinct antifungal properties and make it a valuable compound for research and industrial applications . Its ability to inhibit ergosterol biosynthesis with high specificity sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C15H18ClN3O |
|---|---|
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C15H18ClN3O/c16-12-7-5-11(6-8-12)15(20)9-3-1-2-4-13(15)14-17-10-18-19-14/h5-8,10,13,20H,1-4,9H2,(H,17,18,19) |
InChI-Schlüssel |
OROFUACSTHWIEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(CC1)(C2=CC=C(C=C2)Cl)O)C3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B11815772.png)
![rac-2-[(3R,3aS,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B11815775.png)



![N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]-N-propan-2-ylcarbamate](/img/structure/B11815797.png)
![3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815806.png)
![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide](/img/structure/B11815808.png)






